N-cyclohexyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide
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Overview
Description
N-cyclohexyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by its unique structure, which includes a cyclohexyl group, a phenyl-1,2,4-oxadiazole moiety, and a pyridinyl-imidazole core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring, the introduction of the pyridinyl group, and the final coupling with the imidazole moiety. Common reagents used in these reactions include cyclohexylamine, phenylhydrazine, and various coupling agents. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. The scalability of the synthesis is crucial for its application in large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary widely, but typically involve the use of solvents like ethanol, dichloromethane, or acetonitrile, and may require heating or cooling to specific temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-cyclohexyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of N-cyclohexyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, blocking of receptor signaling, or interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine: This compound shares a similar core structure but differs in the substituents attached to the core.
2-imino-1,3,4-oxadiazolines: These compounds have a similar oxadiazole moiety but differ in the other functional groups attached.
Uniqueness
N-cyclohexyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C23H22N6O2 |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-cyclohexyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxamide |
InChI |
InChI=1S/C23H22N6O2/c30-22(26-17-10-5-2-6-11-17)19-14-29(15-25-19)21-18(12-7-13-24-21)23-27-20(28-31-23)16-8-3-1-4-9-16/h1,3-4,7-9,12-15,17H,2,5-6,10-11H2,(H,26,30) |
InChI Key |
MBZXSYWZYWYCFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CN(C=N2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=CC=C5 |
Origin of Product |
United States |
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